molecular formula C8H14N4O B13299852 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13299852
M. Wt: 182.22 g/mol
InChI Key: WLBMMWZZSNSIFK-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with a suitable acylating agent. One common method is the acylation of 3,5-dimethyl-1H-pyrazole-4-amine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-5-8(10)6(2)12(11-5)4-3-7(9)13/h3-4,10H2,1-2H3,(H2,9,13)

InChI Key

WLBMMWZZSNSIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)N

Origin of Product

United States

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